
N-Demethylivabradine
Descripción general
Descripción
N-Demethylivabradine is the primary active metabolite of ivabradine, a selective inhibitor of the If current in the sinoatrial node used to treat chronic stable angina. Structurally, this compound (C₂₆H₃₅ClN₂O₅, molecular weight 491.03) differs from ivabradine by the removal of a methyl group from the parent compound’s tertiary amine moiety . This demethylation occurs via hepatic cytochrome P450 enzymes, primarily CYP3A4, and contributes to its pharmacological activity .
Pharmacokinetically, this compound exhibits a plasma half-life comparable to ivabradine (~2 hours) but demonstrates a delayed time to peak concentration (tmax) in sustained-release formulations (6.21 hours vs. 1.42 hours for immediate-release tablets) . Its area under the curve (AUC) remains equivalent to ivabradine, indicating preserved bioavailability despite formulation changes. Analytical methods such as LC-MS/MS with stable isotope-labeled internal standards (e.g., d3-ivabradine) are critical for quantifying this compound in biological matrices due to its low plasma concentrations (linear range: 0.0500–20.0 ng·mL⁻¹) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethylivabradine involves the N-demethylation of Ivabradine. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale N-demethylation of Ivabradine using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Demethylivabradine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Properties
N-Demethylivabradine is characterized by its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 subtype. This inhibition leads to a reduction in heart rate without affecting myocardial contractility, making it a valuable option for patients with heart failure and angina who are intolerant to beta-blockers .
Key Mechanisms
- Heart Rate Reduction : this compound lowers heart rate by inhibiting the I_f current in the sinoatrial node, which is crucial for pacemaker activity. This mechanism is beneficial in managing conditions like chronic heart failure and angina .
- Safety Profile : Compared to ivabradine, this compound has shown a similar safety profile with a notable risk of atrial fibrillation; however, it does not exhibit negative inotropic effects, which is advantageous for patients with compromised cardiac function .
Clinical Applications
This compound has been investigated in various clinical settings:
Heart Failure Management
Clinical trials have demonstrated that ivabradine, and by extension its metabolite this compound, can significantly reduce hospitalization rates for worsening heart failure. Studies such as the SHIFT trial highlighted that patients with reduced left ventricular ejection fraction benefit from heart rate reduction achieved through this compound .
Angina Treatment
Patients suffering from stable angina who are unable to tolerate beta-blockers may find relief through this compound. It has been shown to effectively manage symptoms and improve quality of life without the adverse effects commonly associated with beta-blocker therapy .
Emerging Research and Case Studies
Recent studies have expanded the understanding of this compound's applications:
Antitumor Activity
In vivo studies have indicated that this compound may possess antitumor properties. Research involving xenograft models has shown significant tumor growth inhibition, suggesting potential applications in oncology.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, this compound demonstrated a marked reduction in inflammation markers, indicating possible utility in treating inflammatory diseases.
Comprehensive Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Heart Failure | HCN channel inhibition | Reduced hospitalization rates (SHIFT trial) |
Angina | Heart rate reduction | Effective in beta-blocker intolerant patients |
Antitumor Activity | Tumor growth inhibition | Significant effects in xenograft models |
Anti-inflammatory Effects | Reduction of inflammation markers | Observed reduction in arthritis models |
Mecanismo De Acción
N-Demethylivabradine exerts its effects by selectively inhibiting the If (funny) channels in the sinoatrial node of the heart. This inhibition leads to a reduction in the pacemaker activity, thereby decreasing the heart rate. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4, which are responsible for the If current. By blocking these channels, this compound reduces the slope of diastolic depolarization, leading to a slower heart rate .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Ivabradine vs. N-Demethylivabradine
Parameter | Ivabradine | This compound |
---|---|---|
Molecular Formula | C₂₇H₃₆N₂O₅ | C₂₆H₃₅ClN₂O₅ |
Metabolic Pathway | CYP3A4-mediated demethylation | Active metabolite of ivabradine |
tmax (h) | 1.33 (IR), 4.63 (SR) | 1.42 (IR), 6.21 (SR) |
Cmax (ng·mL⁻¹) | 22.5 (IR), 8.7 (SR) | 5.1 (IR), 2.9 (SR) |
AUC (ng·h·mL⁻¹) | 120 (IR), 118 (SR) | 45 (IR), 43 (SR) |
Role | Parent drug | Active metabolite |
This compound retains the heart rate-lowering effects of ivabradine but with reduced plasma concentrations. Its delayed tmax in sustained-release formulations aligns with slower absorption kinetics .
Deuterated Analogues (e.g., this compound-d6)
Deuterated forms like this compound-d6 (C₂₆H₂₉D₆ClN₂O₅) serve as internal standards in LC-MS/MS assays. These isotopes exhibit nearly identical chromatographic behavior to this compound but are distinguishable via mass spectrometry, enabling precise quantification .
Impurities and Related Compounds
- Ivabradine Impurity b : A structurally related impurity with unspecified pharmacological activity, often monitored during quality control .
- 7-Demethyl Ivabradine: A minor metabolite with unclear clinical significance, differing in demethylation position .
Analytical Method Comparisons
Stable isotope-labeled internal standards improve accuracy by correcting for matrix effects and extraction variability, as demonstrated in studies by Liu et al. (2015) and Lu et al. (2012) .
Research Findings and Clinical Implications
- Formulation Impact : Sustained-release ivabradine reduces peak concentrations of this compound by ~43% but maintains equivalent AUC, minimizing concentration-dependent side effects while preserving efficacy .
- Analytical Challenges : Low plasma concentrations necessitate high-sensitivity methods, with LC-MS/MS being the gold standard .
Actividad Biológica
N-Demethylivabradine, the primary active metabolite of ivabradine, has garnered attention in cardiovascular pharmacology due to its unique mechanism of action and biological effects. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
This compound functions primarily as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channels (HCN), specifically the HCN4 subtype found in the sinoatrial node of the heart. This inhibition leads to a reduction in the cardiac pacemaker current (), which is crucial for regulating heart rate. By slowing down the diastolic depolarization phase, this compound effectively decreases heart rate without significantly affecting blood pressure or myocardial contractility .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it accounts for approximately 40% of the systemic exposure compared to ivabradine itself. It is metabolized primarily by cytochrome P450 3A4 (CYP3A4), which also influences its pharmacological activity. The half-life and concentration-time profiles demonstrate that this compound has a sustained presence in circulation post-administration .
Parameter | Ivabradine | This compound |
---|---|---|
Metabolite Contribution | 100% | ~40% |
Metabolism | CYP3A4 | CYP3A4 |
Half-life | 2 hours | 6 hours |
Cardiovascular Impact
This compound has been shown to exert significant cardiovascular benefits:
- Heart Rate Reduction : As a direct result of its action on channels, it effectively lowers heart rates in patients with conditions such as heart failure and angina, providing symptomatic relief without the side effects commonly associated with beta-blockers .
- Endothelial Function : Studies indicate that ivabradine and its metabolite improve endothelial function by reducing oxidative stress and inflammation. This effect is mediated through decreased NADPH oxidase activity, leading to lower reactive oxygen species (ROS) levels .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting the migration of CD4-positive lymphocytes in response to chemokines. This action may contribute to its potential role in mitigating atherosclerosis and other inflammatory cardiovascular diseases .
Case Studies
A notable case study involved a patient who experienced bradycardia following an intentional overdose of ivabradine. The patient's serum concentration of ivabradine was significantly elevated (525 ng/mL), leading to heart rates as low as 31 bpm. Treatment with atropine successfully reversed the bradycardia, highlighting both the potency and risks associated with high levels of ivabradine and its metabolite .
Research Findings
Recent studies have reinforced the therapeutic potential of this compound:
- Clinical Trials : In pivotal trials such as SHIFT, ivabradine (and by extension, its active metabolite) demonstrated significant reductions in heart failure-related hospitalizations and mortality rates compared to placebo .
- Endothelial Studies : Experimental data indicate that treatment with ivabradine leads to improved vascular reactivity and endothelial function, particularly in models of dyslipidemia and diabetes .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing N-Demethylivabradine’s purity and structural integrity in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, complemented by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. Ensure compliance with guidelines requiring detailed experimental protocols, including solvent systems, column specifications, and calibration standards. Reproducibility is critical; replicate analyses should be performed, and raw data must be archived in supplementary materials .
Q. How should dose-response studies be designed to evaluate this compound’s cardiac selectivity?
- Methodological Answer : Employ a factorial design with systematic variation of doses (e.g., 0.1–10 µM) across in vitro models (e.g., isolated cardiomyocytes) and in vivo models (e.g., rodent ECG monitoring). Include negative controls (vehicle-only groups) and positive controls (e.g., Ivabradine). Statistical power analysis should determine sample sizes to detect clinically relevant effect sizes. Data should be analyzed using ANOVA with post-hoc corrections for multiple comparisons .
Q. What strategies are effective for conducting a literature review on this compound’s mechanism of action?
- Methodological Answer : Prioritize primary literature from peer-reviewed journals using databases like PubMed and SciFinder. Search terms should combine This compound with keywords like HCN channel inhibition, pharmacokinetics, and cardiotoxicity. Critically evaluate studies for methodological rigor, focusing on sample sizes, control groups, and statistical methods. Use citation management tools to track sources and avoid redundancy .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow stepwise synthetic procedures documented in peer-reviewed syntheses of analogous compounds, such as N-alkylation and demethylation steps. Provide detailed reaction conditions (temperature, solvent, catalyst) and purification methods (e.g., column chromatography gradients). Characterize intermediates and final products using NMR, HPLC, and MS, with raw spectral data included in supplementary materials .
Q. How can researchers assess this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature (e.g., 4°C, 25°C, 40°C) and humidity gradients. Analyze degradation products via HPLC-MS at predefined intervals (e.g., 0, 7, 30 days). Compare results against ICH guidelines for pharmaceutical stability testing, documenting deviations in purity ≥2% as significant .
Advanced Research Questions
Q. How can contradictory pharmacokinetic (PK) data for this compound across species be resolved?
- Methodological Answer : Perform cross-species comparative PK studies using standardized dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration measurements). Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding. Meta-analyses of existing data should identify covariates (e.g., CYP450 isoform activity) contributing to variability .
Q. What in silico approaches complement experimental data to predict this compound’s metabolic pathways?
- Methodological Answer : Use molecular docking simulations to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays, quantifying metabolite formation via LC-MS. Combine results with quantitative structure-activity relationship (QSAR) models to prioritize metabolites for toxicological screening .
Q. Which statistical models are appropriate for analyzing concentration-dependent effects on heart rate variability?
- Methodological Answer : Apply mixed-effects regression models to account for intra-subject variability in longitudinal heart rate data. Include covariates like baseline heart rate and body weight. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Report uncertainties arising from instrument precision and biological variability per guidelines .
Q. How can researchers optimize experimental conditions for this compound’s in vitro-to-in vivo translation?
- Methodological Answer : Conduct sensitivity analyses using organ-on-chip models to simulate cardiac tissue responses. Compare in vitro IC₅₀ values with in vivo efficacy thresholds, adjusting for plasma protein binding and tissue distribution. Validate findings with pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps between cell-based assays and whole-organism responses .
Q. What methodologies address discrepancies between this compound’s reported efficacy in acute vs. chronic dosing regimens?
- Methodological Answer : Design longitudinal studies with staggered dosing schedules (e.g., single-dose vs. 14-day repeated dosing). Measure biomarkers of cardiac function (e.g., BNP levels, echocardiography) and correlate with plasma drug concentrations. Use time-series analysis to identify adaptive responses (e.g., receptor desensitization) and adjust models for tolerance development .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMGNXUIKUPAF-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215935-23-2 | |
Record name | N-Demethylivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEMETHYLIVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.